Mal-amido-PEG2-acid

説明

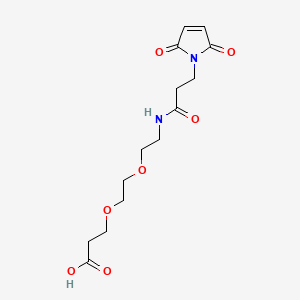

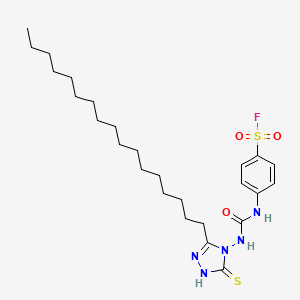

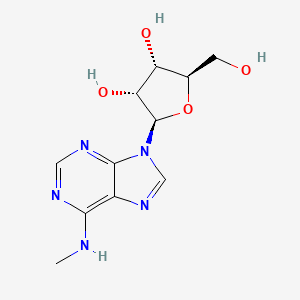

Mal-amido-PEG2-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of Mal-amido-PEG2-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis

The molecular formula of Mal-amido-PEG2-acid is C14H20N2O7 . It has a molecular weight of 328.3 g/mol .Chemical Reactions Analysis

The terminal carboxylic acid of Mal-amido-PEG2-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis

Mal-amido-PEG2-acid is a solid substance . It has a molecular weight of 328.3 g/mol and a molecular formula of C14H20N2O7 . It is stored at -20°C .科学的研究の応用

Drug Delivery Systems

Mal-amido-PEG2-acid: is extensively used in the development of drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents . The PEG spacer increases the aqueous solubility, which is crucial for delivering hydrophobic drugs. Additionally, the terminal carboxylic acid group can be used to attach the drug molecules to the PEG linker, forming a stable amide bond that can withstand the physiological conditions until it reaches the target site.

Surface Modification of Nanoparticles

The compound is instrumental in the surface modification of nanoparticles. By attaching Mal-amido-PEG2-acid to the surface of nanoparticles, researchers can improve their biocompatibility and circulation time in the bloodstream . This modification also helps to evade the immune system, allowing the nanoparticles to deliver their payload more effectively to the targeted cells or tissues.

Protein and Peptide PEGylation

Mal-amido-PEG2-acid: serves as a linker in the PEGylation of proteins and peptides . The maleimide group reacts with thiol groups present in cysteine residues, forming a stable thioether bond. This PEGylation process can significantly reduce the immunogenicity and increase the half-life of therapeutic proteins and peptides.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, Mal-amido-PEG2-acid is used to create antibody-drug conjugates (ADCs) . The maleimide group of the linker attaches to the thiol groups on the antibodies, while the carboxylic acid group is used to link cytotoxic drugs. ADCs allow for targeted delivery of chemotherapy, reducing side effects and improving the efficacy of cancer treatments.

Biosensors and Diagnostic Tools

The compound is also applied in the development of biosensors and diagnostic tools . By functionalizing surfaces with Mal-amido-PEG2-acid , researchers can create platforms that can detect biomolecules with high specificity and sensitivity. The PEG linker provides a flexible and hydrophilic environment that can enhance the performance of these biosensors.

PROTAC Linkers

Mal-amido-PEG2-acid: is utilized as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker ensures adequate spacing between the functional groups, which is essential for the proper orientation and function of PROTAC molecules.

作用機序

Target of Action

Mal-amido-PEG2-acid is a PEG linker containing a maleimide group and a terminal carboxylic acid . The primary targets of this compound are molecules with primary amine groups and thiol groups . The terminal carboxylic acid can react with primary amine groups to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .

Mode of Action

The mode of action of Mal-amido-PEG2-acid involves the formation of stable bonds with target molecules. The terminal carboxylic acid reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . Simultaneously, the maleimide group reacts with a thiol group to form a covalent bond . This dual reactivity allows the compound to connect biomolecules with a thiol to other molecules with a primary amine group .

Biochemical Pathways

The specific biochemical pathways affected by Mal-amido-PEG2-acid depend on the nature of the biomolecules it connects. As a linker, it can be used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells . The exact pathways affected would therefore depend on the proteins targeted by the specific PROTAC.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media

Safety and Hazards

While specific safety and hazard information for Mal-amido-PEG2-acid is not available, similar compounds like Mal-Amido-PEG4-acid are known to cause skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

特性

IUPAC Name |

3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O7/c17-11(3-6-16-12(18)1-2-13(16)19)15-5-8-23-10-9-22-7-4-14(20)21/h1-2H,3-10H2,(H,15,17)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPJQBDDYXDSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

871133-36-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871133-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-amido-PEG2-acid | |

CAS RN |

756525-98-1 | |

| Record name | 3-[2-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1675842.png)

![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol](/img/structure/B1675854.png)

![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)

![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)